
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine typically involves the reaction of 2,6-dichlorobenzylamine with chloromethylmorpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. One common method involves the use of a solvent such as toluene or dichloromethane, with the reaction being catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine involves its interaction with specific molecular targets and pathways within cells. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorobenzylamine: A related compound with similar structural features but lacking the chloromethylmorpholine group.
Chloromethylmorpholine: Another related compound that contains the morpholine ring but lacks the 2,6-dichlorobenzylamine group.
Uniqueness
N-(2,6-Dichlorobenzylamine)-2-chloromethylmorpholine is unique due to its combination of the 2,6-dichlorobenzylamine and chloromethylmorpholine groups This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other related compounds
Eigenschaften
Molekularformel |
C12H15Cl3N2O |
|---|---|
Molekulargewicht |
309.6 g/mol |
IUPAC-Name |
2-(chloromethyl)-N-[(2,6-dichlorophenyl)methyl]morpholin-4-amine |
InChI |
InChI=1S/C12H15Cl3N2O/c13-6-9-8-17(4-5-18-9)16-7-10-11(14)2-1-3-12(10)15/h1-3,9,16H,4-8H2 |
InChI-Schlüssel |
UQKXVYQXFNZXER-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1NCC2=C(C=CC=C2Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047831.png)


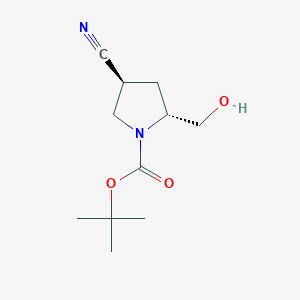
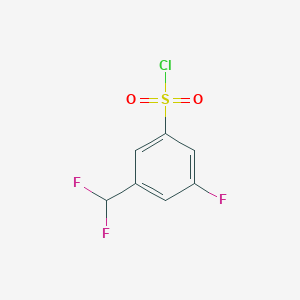


![(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047866.png)
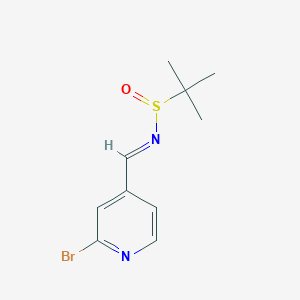
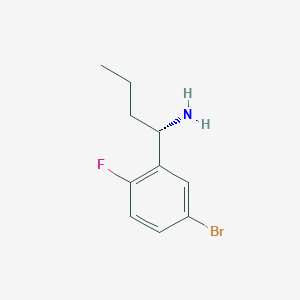
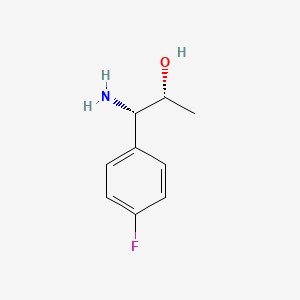
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)
